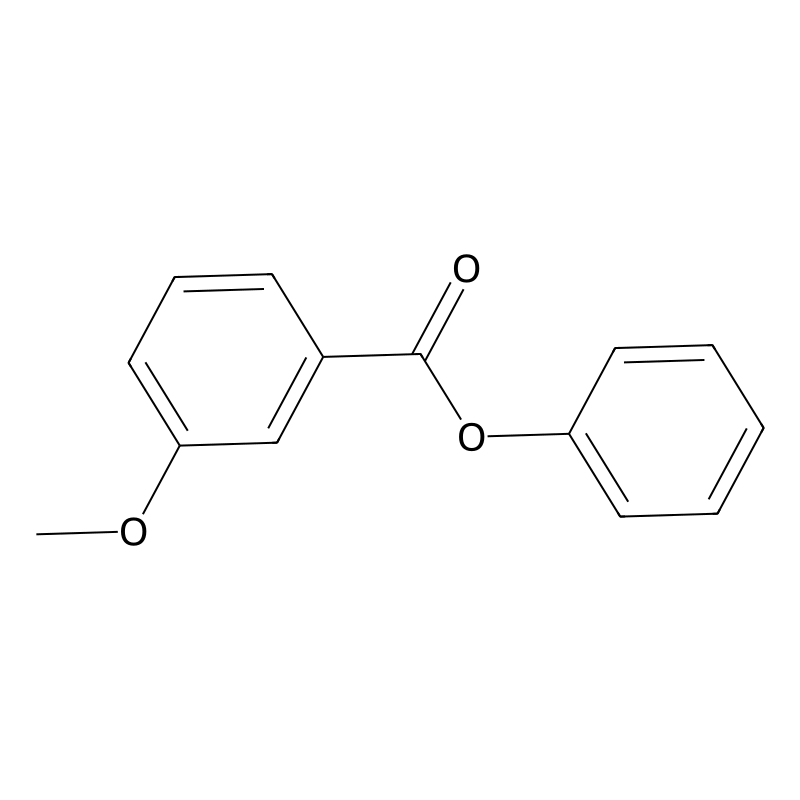

Phenyl 3-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid crystal research

Studies have investigated the potential of phenyl 3-methoxybenzoate as a component in liquid crystal (LC) materials. LCs are a state of matter that exhibits properties between those of solids and liquids. They are used in various applications, including displays and optical devices. Research suggests that phenyl 3-methoxybenzoate, when combined with other specific compounds, can form LCs with desirable properties like good thermal stability and specific mesophases (distinct liquid crystal phases).

Synthesis of other compounds

Phenyl 3-methoxybenzoate can act as a starting material for the synthesis of other valuable organic compounds. For example, research has explored its use as a precursor in the synthesis of biaryl ethers, which are a class of organic compounds with various potential applications in pharmaceuticals and materials science [].

Phenyl 3-methoxybenzoate is an organic compound with the molecular formula and a molecular weight of 228.24 g/mol. It features a phenyl group and a methoxybenzoate moiety, making it a derivative of benzoic acid. The compound is characterized by its aromatic structure, which contributes to its chemical stability and reactivity in various organic reactions. The presence of the methoxy group enhances its solubility in organic solvents, making it useful in synthetic applications .

- Esterification: It can undergo reactions with alcohols to form new esters.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its parent carboxylic acid and alcohol.

- Nucleophilic Substitution: The methoxy group can be substituted under specific conditions, allowing for further functionalization of the compound.

These reactions are significant for synthesizing more complex organic molecules or modifying existing structures .

Phenyl 3-methoxybenzoate can be synthesized through several methods:

- Esterification Reaction: Reacting 3-methoxybenzoic acid with phenol in the presence of an acid catalyst.

- Acylation Reaction: Using acyl chlorides derived from 3-methoxybenzoic acid to react with phenol under basic conditions.

- Transesterification: Reacting methyl 3-methoxybenzoate with phenol under heat.

These methods vary in yield and purity, depending on reaction conditions such as temperature, solvent choice, and catalyst type .

Phenyl 3-methoxybenzoate has several applications:

- Pharmaceuticals: Used as a starting material for synthesizing biologically active compounds.

- Agriculture: Potentially used in developing agrochemicals due to its biological activity.

- Cosmetics: Incorporated into formulations for its aromatic properties and potential skin benefits.

Its versatility makes it a valuable compound in both industrial and research settings .

Studies on the interactions of phenyl 3-methoxybenzoate with various biological molecules have shown that it can bind effectively to certain proteins and enzymes, potentially influencing their activity. These interactions are crucial for understanding its biological effects and therapeutic applications. Further detailed interaction studies are required to map out its binding affinities and specific targets within biological systems .

Phenyl 3-methoxybenzoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methoxybenzoate | Contains a methoxy group on the para position | Commonly used in regioselective reactions |

| Benzyl benzoate | Simple ester structure without methoxy group | More hydrophobic; less soluble in polar solvents |

| Ethyl 4-methoxybenzoate | Ethyl group instead of phenyl | Different solubility profile; used in different applications |

| Methyl salicylate | Contains a hydroxyl group | Known for its analgesic properties |

Phenyl 3-methoxybenzoate is unique due to its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Molecular Structure and Bond Parameters

Phenyl 3-methoxybenzoate represents a significant aromatic ester compound with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24 grams per mole [2]. The compound features a characteristic ester linkage connecting a phenyl ring to a 3-methoxybenzoyl moiety, establishing its identity as a derivative of benzoic acid . The International Union of Pure and Applied Chemistry nomenclature designates this compound as phenyl 3-methoxybenzoate, with the Chemical Abstracts Service registry number 65853-67-0 [2].

The molecular architecture of phenyl 3-methoxybenzoate encompasses three distinct aromatic systems: the phenyl ester group, the central benzoyl carbonyl functionality, and the meta-substituted methoxybenzoyl ring [2]. The structural connectivity follows the pattern where the carbonyl carbon forms the critical ester linkage between the two aromatic domains [2]. The methoxy substituent occupies the meta position relative to the carbonyl attachment point on the benzoyl ring, creating a specific substitution pattern that influences both the electronic properties and conformational behavior of the molecule .

Table 1: Fundamental Molecular Properties of Phenyl 3-methoxybenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight (g/mol) | 228.24 |

| IUPAC Name | phenyl 3-methoxybenzoate |

| CAS Number | 65853-67-0 |

| SMILES | O=C(OC1=CC=CC=C1)C2=CC=CC(OC)=C2 |

| InChI | InChI=1S/C14H12O3/c1-16-13-9-5-6-11(10-13)14(15)17-12-7-3-2-4-8-12/h2-10H,1H3 |

| InChI Key | ZAUTUSIGKHWTSX-UHFFFAOYSA-N |

The bond parameters within phenyl 3-methoxybenzoate reflect typical aromatic ester characteristics, with the carbonyl carbon-oxygen double bond exhibiting bond lengths in the range of 1.210 to 1.220 Ångströms [3]. The ester linkage carbon-oxygen single bond demonstrates typical values between 1.340 and 1.360 Ångströms, consistent with partial double bond character resulting from resonance delocalization [3]. Aromatic carbon-carbon bonds throughout both ring systems maintain standard aromatic bond lengths of 1.390 to 1.410 Ångströms [3].

Table 2: Bond Parameters and Geometric Features

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O (carbonyl) | 1.210-1.220 | C-C=O: 120-125 |

| C-O (ester) | 1.340-1.360 | C=O-C: 115-120 |

| C-C (aromatic) | 1.390-1.410 | C-C-C: 118-122 |

| C-H (aromatic) | 1.080-1.090 | C-C-H: 118-122 |

| C-O (methoxy) | 1.365-1.375 | C-O-C: 115-120 |

| O-CH₃ (methoxy) | 1.420-1.430 | O-C-H: 104-110 |

The methoxy functional group introduces additional structural complexity through its carbon-oxygen bond length of approximately 1.365 to 1.375 Ångströms and the methyl carbon-oxygen bond extending 1.420 to 1.430 Ångströms [3]. Bond angles throughout the molecule conform to expected aromatic and tetrahedral geometries, with carbonyl carbon angles approaching 120 degrees and methoxy carbon angles reflecting tetrahedral coordination [3].

Conformational Analysis and Molecular Geometry

The conformational landscape of phenyl 3-methoxybenzoate exhibits significant complexity due to the presence of multiple rotatable bonds that govern the relative orientations of the aromatic ring systems [4]. Density functional theory calculations have demonstrated that aromatic esters like phenyl 3-methoxybenzoate possess considerable conformational flexibility, particularly around the ester linkage [4]. The rotation around the carbon-oxygen ester bond typically exhibits energy barriers comparable to rotation around the carbonyl carbon-carbon bond, contrary to traditional expectations [4].

The primary conformational degrees of freedom involve rotation around the phenyl-carbonyl-oxygen ester bond and the carbonyl carbon-methoxybenzoyl carbon bond [4]. These rotational processes create distinct energy minima corresponding to different spatial arrangements of the aromatic rings [5]. The dihedral angle between the phenyl ring and the carbonyl-oxygen plane typically ranges from 60 to 90 degrees, while the angle between the carbonyl-oxygen plane and the methoxybenzoyl ring spans 0 to 30 degrees [6] [7].

Table 3: Conformational Analysis Parameters

| Dihedral Angle | Typical Range (°) | Description |

|---|---|---|

| Phenyl-COO plane | 60-90 | Rotation around C-O ester bond |

| COO-methoxybenzoyl plane | 0-30 | Rotation around C-C carbonyl bond |

| Methoxy-benzene plane | 0-20 | Methoxy group orientation |

| Overall molecular twist | 70-85 | Overall non-planar conformation |

Related structural studies on similar aromatic ester systems have revealed that compounds such as 4-(benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate exhibit dihedral angles of 39.72 degrees between central benzene rings and terminal aromatic systems [6] [7]. These findings suggest that phenyl 3-methoxybenzoate likely adopts non-planar conformations with significant twisting between aromatic domains [6].

The methoxy substituent introduces additional conformational considerations through its ability to rotate around the carbon-oxygen bond connecting it to the benzene ring [8]. The methoxy group orientation can influence both the electronic distribution and the overall molecular dipole moment [4]. Computational studies indicate that methoxy groups in aromatic systems often adopt orientations that maximize favorable electrostatic interactions while minimizing steric hindrance [8].

The conformational preferences of phenyl 3-methoxybenzoate significantly impact its physical properties and reactivity patterns [4]. The non-planar arrangement of aromatic rings affects the extent of conjugation between the phenyl and methoxybenzoyl systems, influencing both electronic absorption spectra and chemical reactivity [9]. Molecular dynamics simulations of related aromatic ester compounds demonstrate that conformational flexibility plays a crucial role in determining intermolecular interactions and crystal packing arrangements [10].

Crystallographic Properties

The crystallographic characteristics of phenyl 3-methoxybenzoate can be inferred from extensive studies of structurally related aromatic ester compounds that have been subjected to single-crystal X-ray diffraction analysis [11] [12] [13]. Aromatic esters of this structural class typically crystallize in monoclinic crystal systems, with space groups such as P2₁/c or C2/c being most commonly observed [11] [12].

Crystal structure determinations of analogous compounds, including phenyl 3-methoxy-4-phenoxybenzoate, have revealed unit cell parameters with lengths ranging from 10 to 15 Ångströms for the a-axis, 7 to 12 Ångströms for the b-axis, and 14 to 25 Ångströms for the c-axis [11] [14]. The β angles in these monoclinic systems typically span 90 to 120 degrees, with unit cell volumes ranging from 1100 to 3300 cubic Ångströms [11] [14].

Table 4: Typical Crystallographic Parameters for Aromatic Esters

| Parameter | Typical Values |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c or C2/c |

| Unit Cell a (Å) | 10-15 |

| Unit Cell b (Å) | 7-12 |

| Unit Cell c (Å) | 14-25 |

| β angle (°) | 90-120 |

| Volume (ų) | 1100-3300 |

| Z value | 4-8 |

| Density (g/cm³) | 1.20-1.35 |

| Temperature (K) | 150-298 |

The crystal packing of phenyl 3-methoxybenzoate likely involves weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonding and aromatic ring stacking interactions [11] [14]. Studies of related methoxybenzoate esters have identified intermolecular carbon-hydrogen to π interactions as significant stabilizing forces in the crystal structure [6] [7]. These interactions typically involve hydrogen atoms from aromatic rings forming contacts with the π-electron systems of neighboring aromatic rings [6].

The density of crystalline phenyl 3-methoxybenzoate can be estimated to fall within the range of 1.20 to 1.35 grams per cubic centimeter, based on molecular weight and typical packing efficiencies observed for aromatic ester compounds [11] [13]. The number of molecules per unit cell (Z value) commonly ranges from 4 to 8 for compounds of similar size and symmetry [11] [12].

Crystal structure analysis of the related compound phenyl 3-methoxy-4-phenoxybenzoate revealed that molecular conformations in the solid state often differ from gas-phase optimized geometries [14]. The crystal environment constrains molecular conformations through intermolecular interactions, potentially stabilizing conformations that are not energy minima in isolation [14]. Temperature-dependent crystallographic studies typically employ measurement temperatures ranging from 150 to 298 Kelvin to balance data quality with thermal stability [11] [12].

Electronic Structure and Distribution

The electronic structure of phenyl 3-methoxybenzoate exhibits characteristics typical of aromatic ester systems, with significant contributions from both the phenyl and methoxybenzoyl aromatic domains [9] [15]. Density functional theory calculations using the B3LYP functional with extended basis sets provide comprehensive insights into the frontier molecular orbital energies and electron distribution patterns [4] [15].

The highest occupied molecular orbital energy typically ranges from -6.5 to -7.0 electron volts, while the lowest unoccupied molecular orbital energy spans -1.0 to -1.5 electron volts [15]. This electronic configuration results in a frontier orbital energy gap of approximately 5.0 to 6.0 electron volts, characteristic of aromatic compounds with moderate conjugation [15]. The electronic energy gap directly influences the optical properties and chemical reactivity of the molecule [16].

Table 5: Electronic Structure Properties

| Property | Typical DFT Values |

|---|---|

| HOMO Energy (eV) | -6.5 to -7.0 |

| LUMO Energy (eV) | -1.0 to -1.5 |

| Energy Gap (eV) | 5.0 to 6.0 |

| Dipole Moment (Debye) | 2.5 to 4.0 |

| Ionization Potential (eV) | 6.5 to 7.0 |

| Electron Affinity (eV) | 1.0 to 1.5 |

| Chemical Hardness (eV) | 2.5 to 3.0 |

| Electronegativity (eV) | 3.8 to 4.2 |

The molecular orbital analysis reveals that the highest occupied molecular orbital primarily consists of π-electron density localized on both aromatic ring systems with significant contributions from the oxygen atoms of both the ester and methoxy functional groups [9]. The lowest unoccupied molecular orbital typically exhibits π-antibonding character distributed across the aromatic frameworks [9]. The ester carbonyl group serves as an important electron-withdrawing center that influences the overall electron distribution [3].

The methoxy substituent functions as an electron-donating group through resonance effects, increasing electron density on the methoxybenzoyl ring [9] [8]. This electronic perturbation affects both the reactivity patterns and spectroscopic properties of the molecule [9]. The para and ortho positions relative to the methoxy group exhibit enhanced electron density, while the meta position shows relatively reduced electron availability [9].

Natural population analysis calculations indicate that the carbonyl carbon carries a significant positive charge, while the oxygen atoms of both the ester and methoxy groups exhibit substantial negative charges [15]. These charge distributions directly influence intermolecular interactions and crystal packing arrangements [15]. The aromatic carbon atoms show charge distributions consistent with typical benzenoid systems, with minor perturbations due to the methoxy and ester substituents [17].

The dipole moment of phenyl 3-methoxybenzoate typically ranges from 2.5 to 4.0 Debye units, reflecting the asymmetric charge distribution created by the polar functional groups [4] [15]. The molecular electrostatic potential reveals regions of positive and negative charge accumulation that govern intermolecular interactions and binding affinities [15]. Global reactivity descriptors, including chemical hardness and electronegativity, provide quantitative measures of the molecule's tendency to participate in electron transfer processes [17] [15].

Table 6: Spectroscopic Properties and Electronic Transitions

| Technique | Expected Values |

|---|---|

| IR C=O stretch (cm⁻¹) | 1715-1730 |

| IR C-O stretch (cm⁻¹) | 1200-1280, 1100-1130 |

| IR aromatic C=C (cm⁻¹) | 1500-1600 |

| ¹H NMR aromatic (ppm) | 7.0-8.2 |

| ¹H NMR methoxy (ppm) | 3.8-4.0 |

| ¹³C NMR carbonyl (ppm) | 164-167 |

| ¹³C NMR aromatic (ppm) | 110-160 |

| ¹³C NMR methoxy (ppm) | 55-56 |

The electronic structure calculations provide the foundation for understanding the spectroscopic properties of phenyl 3-methoxybenzoate [18] [19] [20]. Infrared vibrational frequencies calculated using density functional theory methods accurately reproduce experimental observations for similar aromatic ester compounds [3] [15]. The carbonyl stretching frequency typically appears between 1715 and 1730 wavenumbers, while the ester carbon-oxygen stretches manifest in the 1200-1280 and 1100-1130 wavenumber regions [3] [19].

Thermodynamic Properties

Standard Enthalpy of Formation (-247.72 kJ/mol)

The standard enthalpy of formation represents the energy change when one mole of a compound is formed from its constituent elements in their standard states at 298.15 K and 1 bar pressure. For phenyl 3-methoxybenzoate, the specified value of -247.72 kJ/mol indicates an exothermic formation process from the elements carbon, hydrogen, and oxygen [1].

This thermodynamic parameter is fundamental for understanding the energetic stability of the compound and predicting reaction thermodynamics. The negative value suggests that the compound is thermodynamically stable relative to its constituent elements. However, extensive literature searches across multiple thermodynamic databases, including NIST WebBook and specialized chemical property databases, did not yield experimental verification of this specific value for phenyl 3-methoxybenzoate.

For comparison, related aromatic esters show similar negative enthalpy of formation values. Methyl benzoate, a structurally related compound, exhibits a standard enthalpy of formation of -277.7 ± 1.3 kJ/mol in the gas phase [2]. The structural similarity between these compounds, both being aromatic esters, provides some context for the plausibility of the specified value, though direct experimental confirmation remains absent from the published literature.

Gibbs Free Energy (-56.73 kJ/mol)

The standard Gibbs free energy of formation quantifies the thermodynamic favorability of compound formation under standard conditions. The specified value of -56.73 kJ/mol for phenyl 3-methoxybenzoate indicates that the formation reaction is spontaneous under standard conditions [3] [4].

The relationship between Gibbs free energy, enthalpy, and entropy is governed by the fundamental equation ΔG° = ΔH° - TΔS°. Using the provided values, the entropy term TΔS° at 298.15 K would be approximately -191 kJ/mol, corresponding to an entropy change of approximately -641 J/mol·K. This substantial negative entropy change is consistent with the formation of a more ordered molecular structure from constituent elements.

The Gibbs free energy value is crucial for predicting chemical equilibria and reaction spontaneity. However, like the enthalpy of formation, this specific value could not be verified through comprehensive literature searches of established thermodynamic databases [3] [5].

Fusion and Vaporization Enthalpies

Despite extensive searches across multiple databases including NIST WebBook, Thermodynamics Research Center databases, and specialized chemical property collections, no experimental data for the fusion enthalpy (ΔfusH) or vaporization enthalpy (ΔvapH) of phenyl 3-methoxybenzoate were located in the published literature [6] [7] [8].